
1-Phenylhex-1-en-3-one
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Overview
Description
1-Phenylhex-1-en-3-one (C₁₁H₁₂O) is an α,β-unsaturated ketone characterized by a conjugated enone system (C=C–C=O) and a phenyl substituent at the C1 position. This structure confers reactivity toward nucleophilic additions, hydrogenation, and cycloaddition reactions. It serves as a key intermediate in organic synthesis, particularly in the preparation of saturated ketones like 1-phenylhexan-3-one via selective hydrogenation using NaBH₄/Pd/C under acidic conditions . The compound’s synthetic utility is highlighted by its high-yield (87%) conversion to 1-phenylhexan-3-one, a precursor for bioactive molecules such as acaricides .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-Phenylhex-1-en-3-one, and how can purity be optimized?
- Methodological Answer : The Claisen-Schmidt condensation between acetophenone and pentanal is a common route. Key parameters include using a base catalyst (e.g., NaOH) in ethanol under reflux. Purity optimization involves recrystallization (e.g., using hexane/ethyl acetate) and characterization via GC-MS to confirm the absence of side products like aldol adducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies the α,β-unsaturated ketone system (δ ~6.5–7.5 ppm for vinyl protons, δ ~200 ppm for carbonyl carbon).
- IR Spectroscopy : Confirms C=O stretching (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~174) and fragmentation patterns validate structural integrity .
Q. How does solvent polarity affect the stability of this compound during storage?
- Methodological Answer : Non-polar solvents (e.g., hexane) minimize keto-enol tautomerism and oxidation. Stability studies should include periodic UV-Vis analysis (λmax ~240–260 nm) to monitor degradation. Store under inert gas (N₂/Ar) at –20°C to extend shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal electron-deficient dienophile behavior, favoring endo transition states. Experimental validation via kinetic assays (e.g., varying diene electronics) and HPLC analysis of stereoisomer ratios can resolve competing pathways .
Q. How can contradictory data on the compound’s catalytic hydrogenation efficiency be resolved?
- Methodological Answer :
- Error Source Analysis : Compare catalyst loading (e.g., Pd/C vs. Raney Ni), solvent (polar aprotic vs. protic), and H₂ pressure.
- Replication : Standardize reaction conditions (e.g., 1 atm H₂, 25°C) and use in situ FTIR to monitor conversion rates.
- Statistical Validation : Apply ANOVA to datasets from independent labs to identify systematic biases .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones to induce asymmetry during alkylation steps.
- Organocatalysis : Proline-derived catalysts for asymmetric Michael additions.
- Analytical Validation : Chiral HPLC or polarimetry to determine enantiomeric excess (ee) ≥95% .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate using molecular modeling software (e.g., Gaussian) to predict accessibility of reactive sites.
- Hammett Studies : Correlate substituent effects (σ values) on aryl rings with reaction rates (e.g., Suzuki-Miyaura couplings).
- In Situ Monitoring : Utilize ReactIR to track intermediate formation under varying conditions .
Q. Data Contradiction and Reproducibility
Q. Why do reported melting points for this compound vary across literature?
- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize recrystallization protocols and use DSC (Differential Scanning Calorimetry) to verify polymorph identity. Cross-reference with X-ray crystallography data .
Q. How can researchers ensure reproducibility in kinetic studies of this compound?
- Methodological Answer :
- Precision Controls : Calibrate equipment (e.g., spectrophotometers) before each experiment.
- Blind Trials : Replicate studies across labs with shared reagents.
- Open Data : Publish raw datasets (time vs. concentration) and statistical scripts (e.g., R/Python) for transparency .
Q. Methodological Frameworks
Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studies involving this compound?
- Methodological Answer :
- PICO : Define Population (reaction systems), Intervention (catalyst/solvent), Comparison (control reactions), Outcome (yield/selectivity).
- FINER : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored derivatives), Ethical (waste management), Relevant (drug synthesis applications) .
Comparison with Similar Compounds
The following table compares 1-phenylhex-1-en-3-one with structurally related compounds, emphasizing differences in structure, reactivity, and applications:
Key Observations:
Electronic Effects: The phenyl group in this compound stabilizes the enone system via resonance, enhancing electrophilicity at the β-carbon. Cyclic analogs like 4-phenylcyclohex-3-en-1-one exhibit amplified electrophilicity due to ring strain . Introducing electron-withdrawing groups (e.g., alkyne in 1-phenylhex-1-en-4-yn-3-one) further polarizes the enone, favoring conjugate additions .
Steric Effects :
- Branched derivatives (e.g., 6-methyl-5-phenylhept-5-en-2-one) show reduced reactivity in nucleophilic additions due to steric hindrance, whereas linear analogs like this compound allow easier substrate access .
Functional Group Influence: Hydroxy and amino substituents (e.g., 6-hydroxy-3-(N-methylamino)-1-phenylhex-2-en-1-one) increase polarity and bioavailability, making them candidates for pharmaceutical applications .
Synthetic Utility :
- This compound’s high-yield hydrogenation contrasts with the instability of 1-phenylhex-1-en-4-yn-3-one, which requires specialized handling due to its alkyne moiety .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
AEKQOHMTVGQNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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